2-(3,4-Dichlorobenzyl)-5-nitrobenzoic acid
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Overview
Description
2-(3,4-Dichlorobenzyl)-5-nitrobenzoic acid, also known as diclofenac, is a non-steroidal anti-inflammatory drug (NSAID) widely used for the treatment of pain and inflammation. It was first synthesized in the 1960s and has since become one of the most commonly prescribed NSAIDs worldwide.
Mechanism Of Action
Diclofenac works by inhibiting the activity of cyclooxygenase (COX), an enzyme that is responsible for the production of prostaglandins. Prostaglandins are lipid compounds that play a key role in the inflammatory response. By inhibiting COX, 2-(3,4-Dichlorobenzyl)-5-nitrobenzoic acid reduces the production of prostaglandins, thereby reducing inflammation, pain, and fever.
Biochemical And Physiological Effects
Diclofenac has been shown to have a number of biochemical and physiological effects. It has been found to reduce the production of cytokines, which are proteins involved in the inflammatory response. Diclofenac has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the inflammatory response. In addition, 2-(3,4-Dichlorobenzyl)-5-nitrobenzoic acid has been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.
Advantages And Limitations For Lab Experiments
Diclofenac is a widely used NSAID with a well-established safety profile. It is relatively inexpensive and readily available. However, 2-(3,4-Dichlorobenzyl)-5-nitrobenzoic acid has been shown to have a number of limitations for lab experiments. For example, it has been found to have variable effects on different cell types and may have off-target effects. In addition, 2-(3,4-Dichlorobenzyl)-5-nitrobenzoic acid has been shown to inhibit the activity of COX-1, which is involved in the production of prostaglandins that protect the stomach lining. This can lead to gastrointestinal side effects, such as ulcers and bleeding.
Future Directions
There are a number of future directions for the study of 2-(3,4-Dichlorobenzyl)-5-nitrobenzoic acid. One area of research is the development of more selective COX inhibitors that have fewer side effects. Another area of research is the investigation of the potential use of 2-(3,4-Dichlorobenzyl)-5-nitrobenzoic acid in the treatment of cancer, Alzheimer's disease, and cardiovascular disease. In addition, there is a need for further research into the mechanism of action of 2-(3,4-Dichlorobenzyl)-5-nitrobenzoic acid and its effects on different cell types.
Synthesis Methods
Diclofenac can be synthesized by the condensation of 2-(3,4-dichlorophenyl)acetic acid with 5-nitro-2-chlorobenzoic acid in the presence of thionyl chloride and acetic anhydride. The resulting product is then hydrolyzed to yield 2-(3,4-Dichlorobenzyl)-5-nitrobenzoic acid.
Scientific Research Applications
Diclofenac has been extensively studied for its anti-inflammatory, analgesic, and antipyretic properties. It has been used to treat a wide range of conditions, including osteoarthritis, rheumatoid arthritis, ankylosing spondylitis, and menstrual cramps. Diclofenac has also been investigated for its potential use in the treatment of cancer, Alzheimer's disease, and cardiovascular disease.
properties
CAS RN |
124985-64-4 |
---|---|
Product Name |
2-(3,4-Dichlorobenzyl)-5-nitrobenzoic acid |
Molecular Formula |
C14H9Cl2NO4 |
Molecular Weight |
326.1 g/mol |
IUPAC Name |
2-[(3,4-dichlorophenyl)methyl]-5-nitrobenzoic acid |
InChI |
InChI=1S/C14H9Cl2NO4/c15-12-4-1-8(6-13(12)16)5-9-2-3-10(17(20)21)7-11(9)14(18)19/h1-4,6-7H,5H2,(H,18,19) |
InChI Key |
OQBLRYZKIWRZSY-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1CC2=C(C=C(C=C2)[N+](=O)[O-])C(=O)O)Cl)Cl |
Canonical SMILES |
C1=CC(=C(C=C1CC2=C(C=C(C=C2)[N+](=O)[O-])C(=O)O)Cl)Cl |
Other CAS RN |
124985-64-4 |
synonyms |
2-(3,4-dichlorobenzyl)-5-nitrobenzoic acid DCBNBA |
Origin of Product |
United States |
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